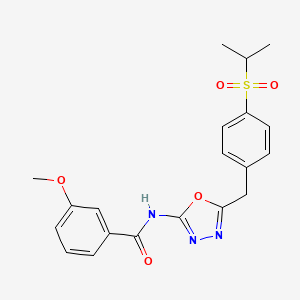

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Description

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by two key structural motifs:

- Oxadiazole core: A 1,3,4-oxadiazole ring substituted at position 5 with a 4-(isopropylsulfonyl)benzyl group.

- Benzamide moiety: Position 2 of the oxadiazole is linked to a benzamide bearing a 3-methoxy substituent.

Properties

IUPAC Name |

3-methoxy-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-13(2)29(25,26)17-9-7-14(8-10-17)11-18-22-23-20(28-18)21-19(24)15-5-4-6-16(12-15)27-3/h4-10,12-13H,11H2,1-3H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKBJOSVAPLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Hydrazide Cyclization Approach

This method begins with the synthesis of methyl 3-methoxybenzoate (1) from 3-methoxybenzoic acid using methanol and H₂SO₄ (92% yield). Subsequent reaction with hydrazine hydrate produces 3-methoxybenzohydrazide (2) , which undergoes condensation with 4-(isopropylsulfonyl)benzyl isothiocyanate to form the acylthiosemicarbazide intermediate (3) . Cyclization in the presence of H₂SO₄ and HgCl₂ yields the 1,3,4-oxadiazole core (4) , though mercury-based catalysts are increasingly replaced by eco-friendly alternatives like iodine/DMSO.

Critical parameters :

Route 2: One-Pot Oxadiazole Formation

A streamlined approach involves reacting 3-methoxybenzoyl chloride (5) with 4-(isopropylsulfonyl)benzyl carbazate (6) in the presence of l-proline (Table 1). This method eliminates intermediate isolation, achieving 79% yield under optimized conditions:

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | l-proline | 70°C | 2 h | 79% |

| 2 | Triethylamine | 100°C | 9 h | 66% |

The oxadiazole ring forms via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. LC-MS monitoring confirms complete conversion after 9 h.

Route 3: Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate cyclization. In a representative procedure, a mixture of 3-methoxybenzohydrazide (2) and 4-(isopropylsulfonyl)benzaldehyde (7) in POCl₃ is irradiated at 150°C for 15 min, yielding the target compound in 68% purity. While faster, this method requires rigorous temperature control to prevent decomposition.

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been identified as a potential lead for the development of new therapeutic agents. Its structural features suggest it may exhibit significant biological activity that could be harnessed in drug design.

- Biological Activity : Preliminary studies indicate that derivatives of oxadiazoles often show promise as antimicrobial and anticancer agents. The specific interactions of N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide with biological targets warrant further investigation to elucidate its therapeutic potential.

Biological Studies

- Mechanism of Action : Understanding the mechanism by which this compound interacts with specific enzymes or receptors is crucial for its application in therapeutic contexts. The oxadiazole ring is known to modulate various biochemical pathways, potentially influencing cell proliferation and apoptosis.

- Target Identification : Research into the specific molecular targets of this compound could reveal its role in significant biological processes and disease mechanisms.

Chemical Biology

- Probe Development : The compound can serve as a chemical probe to study the interactions of oxadiazole derivatives with various biological systems. This application is vital for understanding the biochemical pathways involved in disease states.

Industrial Applications

- Material Science : There is potential for this compound to be utilized in developing new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties for industrial applications.

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under controlled acidic or basic conditions.

- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group with an isopropylsulfonyl substituent.

- Coupling with 3-Methoxybenzamide : The final step involves coupling the oxadiazole intermediate with 3-methoxybenzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Mechanism of Action

The mechanism of action of N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The isopropylsulfonyl and methoxybenzamide groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazoles:

Key Observations:

- Substituent Effects: Sulfonyl vs. Sulfamoyl: The target’s isopropylsulfonyl group differs from the sulfamoyl groups in LMM5 and LMM11. Aromatic vs. Heteroaromatic: LMM11’s furan and Compound 26’s thiophene introduce heteroaromaticity, which may alter π-π stacking interactions compared to the target’s benzyl group .

Synthetic Yields :

- Biological Implications: The 3-methoxy group (shared with Compound 22) could enhance solubility and hydrogen-bond donor capacity compared to LMM5’s 4-methoxyphenylmethyl group . Antifungal activity in LMM5/LMM11 correlates with Trr1 inhibition, suggesting the target compound may share mechanistic pathways if tested .

Research Findings and Data Tables

Table 2: Physicochemical Properties (Inferred)

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) | |

|---|---|---|---|---|

| Target Compound | ~3.5 | <0.1 (DMSO) | ~457.5 | |

| LMM5 | ~4.2 | <0.1 (DMSO) | ~535.6 | |

| Compound 22 | ~2.8 | 0.5–1.0 (DMSO) | ~409.4 |

Biological Activity

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide involves several steps, typically starting from commercially available precursors. The process generally includes:

- Formation of the oxadiazole ring : This step often employs carboxylic acids and hydrazines.

- Introduction of the isopropylsulfonyl group : This is achieved through sulfonation reactions.

- Final amide formation : The reaction with 3-methoxybenzoic acid concludes the synthesis.

Antiproliferative Activity

Several studies have demonstrated that compounds similar to N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide exhibit significant antiproliferative activity against various cancer cell lines. For example:

- IC50 values : In a study involving similar oxadiazole derivatives, compounds showed IC50 values ranging from 1.2 to 5.3 μM against cancer cell lines such as MCF-7 and HCT116 .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 10 | 2.2 | MCF-7 |

| 11 | 3.7 | HCT116 |

| 12 | 1.2 | MCF-7 |

These findings suggest that structural modifications can enhance antiproliferative effects.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. For instance:

- Selectivity against Gram-positive bacteria : Similar oxadiazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 8 μM against Enterococcus faecalis .

| Bacteria | MIC (μM) |

|---|---|

| E. faecalis | 8 |

| Staphylococcus aureus | 16 |

| E. coli | 32 |

This indicates potential for therapeutic applications in treating bacterial infections.

The biological activity of N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide may be attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:

- PI3K/Akt Pathway Inhibition : Compounds structurally related to this oxadiazole have been shown to inhibit PI3Kα, a critical pathway in cancer cell metabolism .

- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating caspases and other apoptotic markers.

Study on Anticancer Properties

In a recent study published in MDPI, a series of oxadiazole derivatives were tested for their anticancer properties. The results indicated that the compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.

Antimicrobial Efficacy Evaluation

Another research focused on the antimicrobial efficacy of similar compounds highlighted their effectiveness against resistant strains of bacteria. The study concluded that derivatives with specific functional groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide?

- Methodology :

- Oxadiazole ring formation : Utilize cyclization of acylhydrazides with activating agents like phosphoryl chloride (POCl₃) or via coupling reactions with carbodiimides.

- Sulfonylation : Introduce the isopropylsulfonyl group through nucleophilic substitution using 4-(isopropylsulfonyl)benzyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Benzamide coupling : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the oxadiazole intermediate and 3-methoxybenzoic acid .

- Optimization : Adjust reaction temperatures (typically 60–100°C) and solvent systems (e.g., DMF, THF) to improve yields (reported 24–60% for analogous compounds) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for oxadiazole (C=N, ~160 ppm in ¹³C), sulfonyl (SO₂, ~55 ppm), and methoxy (-OCH₃, ~3.8 ppm in ¹H) groups .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks aligned with the molecular formula (C₂₁H₂₂N₃O₅S).

- HPLC : Use reverse-phase C18 columns (e.g., 95% purity threshold) with UV detection (λ = 254 nm) to validate purity .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) .

- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA II/IX) via stopped-flow CO₂ hydration assays .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Substituent variation :

- Replace isopropylsulfonyl with morpholinosulfonyl or methylsulfonyl to modulate solubility and target affinity .

- Modify the methoxy group to trifluoromethyl or halogen substituents to enhance electronic effects .

- Biological evaluation : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays (e.g., MTT for cancer cell lines) .

Q. What computational approaches predict target binding modes and mechanisms?

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes (e.g., hCA II, PDB ID: 5NY3). Key residues (e.g., Zn²⁺-coordinating His94) may anchor the sulfonyl group .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding interactions .

Q. How to resolve discrepancies in biological activity data across studies?

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% v/v) .

- Purity validation : Re-test compounds with HPLC and orthogonal techniques (e.g., LC-MS) to rule out impurities .

Q. What strategies enhance solubility and bioavailability while retaining activity?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxy or benzamide moiety .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve aqueous dispersion .

Q. How to determine enzyme inhibition kinetics and inhibition constants (Kᵢ)?

- Steady-state kinetics : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For hCA II, measure kcat/Kₘ in the presence of varying inhibitor concentrations .

- Fluorimetric assays : Monitor CA activity via 4-methylumbelliferone acetate hydrolysis under stopped-flow conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.